molecular formula C22H26FN3O2 B6129678 2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide

2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide

Cat. No. B6129678
M. Wt: 383.5 g/mol
InChI Key: VZOHIPMOBZYXTC-UHFFFAOYSA-N
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Description

2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide, also known as FMPA, is a chemical compound that has been studied for its potential use in scientific research.

Mechanism of Action

2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide binds to the sigma-1 receptor and modulates its activity. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, ion channel regulation, and lipid metabolism. 2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide has been shown to enhance the activity of the sigma-1 receptor, leading to increased calcium signaling and modulation of ion channels. This can result in changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, including dopamine and glutamate, in the brain. It has also been shown to enhance long-term potentiation, a form of synaptic plasticity that is important for learning and memory. Additionally, 2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide has been shown to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide in lab experiments is its high affinity for the sigma-1 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is that 2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide is not selective for the sigma-1 receptor and can bind to other receptors, which can complicate data interpretation.

Future Directions

For research on 2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide include further investigation of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research could focus on developing more selective sigma-1 receptor ligands that can be used as tools for studying the role of this receptor in various cellular processes.

Synthesis Methods

The synthesis method of 2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide involves the reaction of 2-fluorobenzylamine with N-methyl-N-(4-methylbenzyl)acetamide in the presence of a catalyst. This results in the formation of 2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide as a white solid.

Scientific Research Applications

2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes. 2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide has been used as a tool to study the role of the sigma-1 receptor in the central nervous system and its potential therapeutic applications.

properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c1-16-7-9-17(10-8-16)14-25(2)21(27)13-20-22(28)24-11-12-26(20)15-18-5-3-4-6-19(18)23/h3-10,20H,11-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOHIPMOBZYXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)C(=O)CC2C(=O)NCCN2CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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